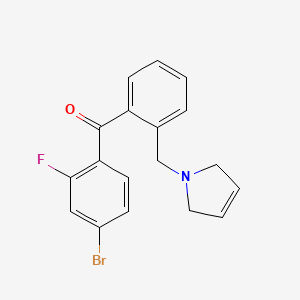

(4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

(4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a substituted benzophenone derivative characterized by:

- A 4-bromo-2-fluorophenyl group, which introduces steric bulk and electronic effects due to halogen substituents.

- A 2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl moiety, featuring a pyrrolinylmethyl side chain that may enhance conformational flexibility and intermolecular interactions.

Structural characterization of such compounds typically employs X-ray crystallography refined using programs like SHELXL, ensuring precise bond-length and angle measurements .

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXPQVXQNVTUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643946 | |

| Record name | (4-Bromo-2-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-62-7 | |

| Record name | Methanone, (4-bromo-2-fluorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using a condensation reaction between an amine and a 1,4-dicarbonyl compound.

Bromination and Fluorination: The aromatic ring is then brominated and fluorinated using appropriate halogenating agents such as bromine and fluorine gas or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include signal transduction pathways and metabolic pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

The target compound’s structural analogs differ primarily in halogen substitution patterns and the position of the dihydro-pyrrole moiety. Key examples include:

Key Observations:

- Halogen Effects : Bromine’s larger atomic radius (vs. chlorine or fluorine) may enhance van der Waals interactions in biological targets or crystal packing .

- Dihydro-Pyrrole Role : The 2,5-dihydro-1H-pyrrole group contributes to conformational flexibility, which could influence solubility and binding kinetics .

Biological Activity

The compound (4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , also known by its CAS number 898763-38-7, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 360.22 g/mol. The structure consists of a brominated fluorophenyl moiety linked to a pyrrol-derived phenyl group through a ketone functional group. This unique structure suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound could have cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : The presence of halogenated phenyl groups often correlates with enhanced antimicrobial activity.

- Neurological Effects : Due to the presence of the pyrrol moiety, there may be implications for neuropharmacological effects.

Anticancer Activity

Recent investigations into the anticancer properties of similar compounds have shown promising results. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study conducted on related compounds demonstrated that derivatives with similar structural features exhibited IC50 values below 20 µM against human glioblastoma and melanoma cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | U251 (Glioblastoma) | 15 | Apoptosis |

| Compound B | WM793 (Melanoma) | 18 | Cell Cycle Arrest |

Antimicrobial Activity

The antimicrobial potential of halogenated compounds is well-documented. A comparative study showed that compounds with bromine and fluorine substituents displayed significant antibacterial activity against multi-drug resistant strains.

Comparative Antimicrobial Efficacy

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 |

| Compound D | Escherichia coli | 16 |

Neurological Implications

The pyrrol moiety in the compound suggests potential neurological applications. Compounds containing similar structures have been investigated for their anticonvulsant properties, showing efficacy in animal models.

Neuropharmacological Studies

Research has indicated that derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as epilepsy.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for further development. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Interaction with Receptors : The structural components may allow for binding to specific receptors involved in neurotransmission or cell signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.